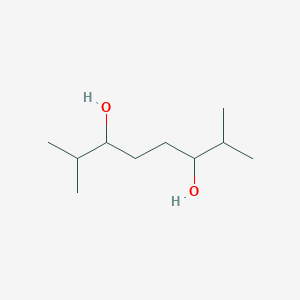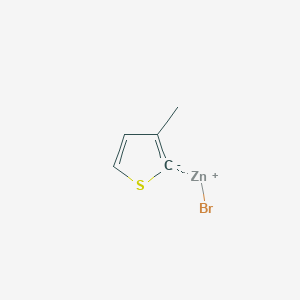![molecular formula C11H15NO2S B3259026 Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 312697-17-9](/img/structure/B3259026.png)
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
概要
説明
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is an active pharmaceutical intermediate . It has been used in the synthesis of new apoptosis-inducing agents for breast cancer .
Synthesis Analysis
A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Molecular Structure Analysis
The molecular structure of this compound was confirmed by FTIR, MS and 1H-NMR .Chemical Reactions Analysis
The amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .科学的研究の応用
Synthesis and Characterization
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is primarily involved in the synthesis of various chemical compounds. Notably, it serves as a key starting material in the synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes. This process, achieved through cyclocondensation, utilizes polyphosphoric acid and demonstrates the compound’s relevance in creating heterocyclic structures (Sabnis & Rangnekar, 1992).
Crystal Structure Analysis
The compound is also used in the preparation of azo-Schiff bases, with its structure analyzed through techniques like IR and HNMR spectroscopy and X-ray diffraction. This analysis confirms its planar geometric structure and provides insights into its intermolecular hydrogen bonding (Menati, Mir, & Notash, 2020).
Applications in Dye Synthesis
Another significant application of this compound is in the field of dye synthesis. It has been used to synthesize azo dyes, where its derivatives exhibit good coloration and fastness properties on materials like polyester (Sabnis & Rangnekar, 1989).
Antimicrobial Activity
This compound is also a precursor in synthesizing compounds with antimicrobial properties. It acts as a building block in the synthesis of various heterocyclic systems, which have been evaluated for their antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).
Pharmaceutical Potential
In the pharmaceutical domain, the compound is used to create fused thiophene derivatives with potential medicinal uses. Its reactivity with various chemical reagents allows the synthesis of diverse heterocyclic systems, highlighting its versatility in drug discovery (Mohareb, Mohamed, & Wardakhan, 2000).
作用機序
Target of Action
Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a derivative of thiophene, a heterocyclic compound . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities It’s known that similar thiophene derivatives have shown potent antibacterial activity against staphylococcus aureus, bacillus subtilis, escherichia coli, and salmonella typhi .
Mode of Action
For instance, some thiophene derivatives have been found to inhibit the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress .
Biochemical Pathways
For instance, some thiophene derivatives have been found to activate the NRF2 pathway, leading to increased expression of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) .
Result of Action
The compound has been found to exhibit a range of biological activities. For instance, some thiophene derivatives have shown potent antibacterial activity against various bacterial species . Additionally, they have demonstrated antioxidant activity, with some compounds exhibiting IC50 values comparable to that of ascorbic acid . Some thiophene derivatives have also shown anticancer activity, with effective cytotoxic activity against human lung cancer cell lines .
特性
IUPAC Name |
ethyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNHUFLJHBTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)





